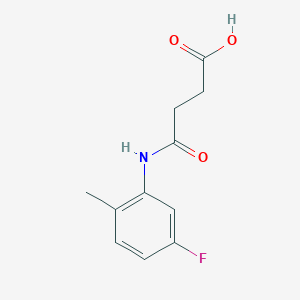

4-(5-Fluoro-2-methylanilino)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

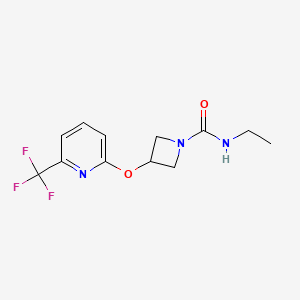

“4-(5-Fluoro-2-methylanilino)-4-oxobutanoic acid” is a chemical compound. Its structure is likely to contain a fluoro-methylaniline group (a benzene ring with an attached fluorine atom and methyl group, and an amino group), and a 4-oxobutanoic acid group (a four-carbon chain with a ketone and a carboxylic acid) .

Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its name. It likely contains a benzene ring (from the aniline part) with attached fluorine (5-fluoro) and methyl (2-methyl) groups. The 4-oxobutanoic acid part suggests a four-carbon chain with a ketone (oxo) and a carboxylic acid .

Chemical Reactions Analysis

Without specific literature sources, it’s difficult to provide a detailed analysis of the chemical reactions involving “4-(5-Fluoro-2-methylanilino)-4-oxobutanoic acid”. The reactivity of such a compound would likely be influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group on the benzene ring, as well as the reactivity of the ketone and carboxylic acid functional groups .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For instance, the presence of a carboxylic acid group suggests that the compound may exhibit acidic properties. The fluorine atom might influence the compound’s reactivity and polarity .

Scientific Research Applications

1. Synthesis and Application in Fluorinated Compounds

A study by Qiu et al. (2009) discusses the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The synthesis process, though not directly related to "4-(5-Fluoro-2-methylanilino)-4-oxobutanoic acid," provides insights into the complex synthesis procedures and potential industrial applications of fluorinated compounds Qiu et al., 2009.

2. Fluorescent Chemosensors

Research by Roy (2021) explores the use of 4-Methyl-2,6-diformylphenol (DFP) based compounds as chemosensors for detecting various analytes including metal ions and neutral molecules. The high selectivity and sensitivity documented for DFP-based chemosensors indicate the potential for similar structures, possibly including derivatives of "4-(5-Fluoro-2-methylanilino)-4-oxobutanoic acid," in the field of chemical detection and analysis Roy, 2021.

3. Diagnostic Applications in Medical Imaging

Ren et al. (2016) discuss the use of Anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (anti-3-18F-FACBC) in PET/CT for detecting prostate carcinoma relapse. This highlights the diagnostic value of fluorinated compounds in medical imaging, suggesting possible research directions for related compounds such as "4-(5-Fluoro-2-methylanilino)-4-oxobutanoic acid" in similar medical applications Ren et al., 2016.

4. Cancer Treatment and Mechanisms

Gmeiner's review (2020) on fluorine chemistry in cancer treatment provides insights into the use of fluorinated pyrimidines to treat cancer. The review details methods for synthesis, including the incorporation of isotopes to study metabolism and biodistribution, potentially relevant to research involving "4-(5-Fluoro-2-methylanilino)-4-oxobutanoic acid" Gmeiner, 2020.

Safety and Hazards

properties

IUPAC Name |

4-(5-fluoro-2-methylanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c1-7-2-3-8(12)6-9(7)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJKBEFEXHRNIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Fluoro-2-methylanilino)-4-oxobutanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-benzylpiperazin-1-yl)-1-methyl-2-thien-2-ylethyl]-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B2574387.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)furan-3-carboxamide](/img/structure/B2574391.png)

![2-Amino-2-[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2574397.png)

![4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2574399.png)

![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2574402.png)

![ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate](/img/structure/B2574406.png)

![2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]-](/img/structure/B2574409.png)